molecular formula C12H22INO2 B1403152 Tert-butyl 4-(iodomethyl)cyclohexylcarbamate CAS No. 947141-77-7

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Cat. No.: B1403152
CAS No.: 947141-77-7
M. Wt: 339.21 g/mol
InChI Key: TXUVIAIKVHYALX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate: is a chemical compound with the molecular formula C14H23INO2 It is characterized by the presence of a tert-butyl group, an iodomethyl group, and a cyclohexylcarbamate moiety

Scientific Research Applications

Chemistry: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It is also employed in the design of enzyme inhibitors and probes for biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Safety and Hazards

The safety data sheet for a related compound, “tert-Butyl carbamate”, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(iodomethyl)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(iodomethyl)cyclohexanol. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability. The product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Alcohols or carboxylic acids.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of tert-butyl 4-(iodomethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The iodomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The tert-butyl group provides steric hindrance, enhancing the selectivity and potency of the compound.

Comparison with Similar Compounds

    Tert-butyl N-cyclohexylcarbamate: Similar structure but lacks the iodomethyl group.

    Cyclohexylmethyl carbamate: Lacks the tert-butyl group.

    4-(Bromomethyl)cyclohexylcarbamate: Similar structure but with a bromomethyl group instead of iodomethyl.

Uniqueness: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is unique due to the presence of both the iodomethyl and tert-butyl groups. The iodomethyl group provides reactivity for substitution reactions, while the tert-butyl group offers steric protection and enhances the compound’s stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUVIAIKVHYALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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